molecular formula C11H9NO3 B073467 alpha-Cyano-4-methoxycinnamic acid CAS No. 1519-55-7

alpha-Cyano-4-methoxycinnamic acid

Cat. No. B073467
CAS RN: 1519-55-7
M. Wt: 203.19 g/mol
InChI Key: KMHNRJDDHTZZDZ-RMKNXTFCSA-N
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Description

Alpha-Cyano-4-methoxycinnamic acid is a chemical compound used primarily as laboratory chemicals . It is also known as ACCA .


Synthesis Analysis

The synthesis of alpha-Cyano-4-methoxycinnamic acid can be achieved from p-Anisaldehyde and Cyanoacetic acid .


Molecular Structure Analysis

Alpha-cyano-4-hydroxycinnamic acid is a monohydroxycinnamic acid that is 4-hydroxycinnamic acid in which the hydrogen alpha- to the carboxy group is replaced by a cyano group .


Chemical Reactions Analysis

Alpha-Cyano-4-methoxycinnamic acid is used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of peptides and oligonucleotides .


Physical And Chemical Properties Analysis

The melting point of alpha-Cyano-4-methoxycinnamic acid is 230-234 °C (lit.) .

Scientific Research Applications

Phenolic Acids and Their Biological Activities
Phenolic acids, such as p-Coumaric acid and its derivatives, which are closely related to alpha-Cyano-4-methoxycinnamic acid, exhibit a wide range of biological activities. These activities include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic effects, among others. The conjugation of p-Coumaric acid significantly enhances its biological activities, highlighting the potential of similar compounds in scientific research and their applications in health and disease management. The high biological activity yet low absorption of these conjugates presents an intriguing area for further investigation (Pei et al., 2016).

Antimicrobial Compounds from Cyanobacteria
Cyanobacteria are a source of various compounds with antimicrobial activities, including those related to alpha-Cyano-4-methoxycinnamic acid. The review of 121 cyanobacterial compounds has revealed their potential against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This includes a diverse range of chemical classes such as alkaloids, aromatic compounds, and phenols, which show promise for pharmaceutical applications (Swain et al., 2017).

Cosmeceutical Significance of Hydroxycinnamic Acids
Hydroxycinnamic acids and their derivatives, akin to alpha-Cyano-4-methoxycinnamic acid, are recognized for their cosmeceutical significance. These compounds exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and UV protective effects. They are proposed as anti-aging, anti-inflammatory agents, and hyperpigmentation-correcting ingredients in cosmetic formulations. Despite their potential, there is a noted scarcity in studies validating their benefits in actual cosmetic products, pointing towards a gap that requires bridging through further research (Taofiq et al., 2017).

Structure-Activity Relationships of Hydroxycinnamic Acids
The antioxidant properties of hydroxycinnamic acids are well-documented, with a focus on their structure-activity relationships. The presence of an unsaturated bond in the side chain and modifications to the aromatic ring and carboxylic function significantly influence their antioxidant activity. These findings underscore the importance of structural optimization in developing effective antioxidants from hydroxycinnamic acids for managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

On the basis of its selective anticancer inhibitory activity on tumor cells, ACCA may represent a promising therapeutic drug that should be further evaluated as a chemotherapeutic agent for human breast cancer .

properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHNRJDDHTZZDZ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Cyano-4-methoxycinnamic acid

CAS RN

1519-55-7
Record name 1519-55-7
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Record name α-Cyano-4-methoxycinnamic acid
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